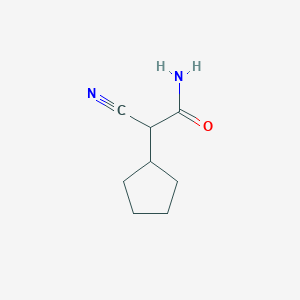

2-Cyano-2-cyclopentylacetamide

Beschreibung

BenchChem offers high-quality 2-Cyano-2-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDWVQJYFDAYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyano-2-cyclopentylacetamide chemical structure and properties

Technical Monograph: 2-Cyano-2-cyclopentylacetamide Structural Analysis, Synthesis Protocols, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-Cyano-2-cyclopentylacetamide (

Unlike its more commercially prevalent isomer, 2-cyano-N-cyclopentylacetamide (where the ring is on the amide nitrogen), this molecule represents a critical C-substituted building block. It serves as a strategic precursor for synthesizing non-natural amino acids (e.g., cyclopentylglycine), JAK inhibitor analogs, and fused heterocyclic systems. This guide outlines the precise synthesis, physical properties, and reaction pathways for this compound.

Part 1: Chemical Identity & Structural Properties[1]

The molecule features a dense functional array: a nitrile group (-CN) and a primary amide (-CONH

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 2-Cyano-2-cyclopentylacetamide | |

| Molecular Formula | ||

| Molecular Weight | 152.19 g/mol | |

| Predicted LogP | ~0.8 - 1.2 | Lipophilic scaffold suitable for CNS penetration models. |

| H-Bond Donors/Acceptors | 1 / 2 | Primary amide (donor); Nitrile/Carbonyl (acceptors). |

| Physical State | White to off-white crystalline solid | Predicted MP: 110–130 °C (based on homologs). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; moderate in diethyl ether. |

Structural Differentiation (Crucial)

Researchers often confuse this target with its N-substituted isomer. The distinction is vital for reactivity:

-

Target (C-Isomer): Ring on

-Carbon. Used for heterocycle formation involving the carbon backbone. -

Isomer (N-Isomer): Ring on Nitrogen (CAS 15112-75-1). Used primarily as a stable amide linker.

Part 2: Synthesis Protocol

The synthesis of 2-Cyano-2-cyclopentylacetamide is best achieved via a two-step sequence: Knoevenagel Condensation followed by Chemoselective Reduction . Direct alkylation of cyanoacetamide with cyclopentyl halides is often low-yielding due to steric hindrance and O-alkylation side products.

Step 1: Knoevenagel Condensation

Formation of the unsaturated intermediate: 2-Cyano-2-cyclopentylideneacetamide (CAS 875-61-6).

-

Reagents: Cyclopentanone (1.0 eq), 2-Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).

-

Solvent: Toluene (with Dean-Stark trap) or Ethanol.

-

Protocol:

-

Charge a reaction vessel with cyclopentanone and 2-cyanoacetamide in toluene.

-

Add ammonium acetate and acetic acid catalysts.

-

Reflux with continuous water removal (azeotropic distillation) for 4–6 hours.

-

Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of cyanoacetamide.

-

Workup: Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.

-

Yield: Typically 80–90%.

-

Step 2: Chemoselective Reduction

Reduction of the alkene to the alkane without reducing the nitrile or amide.

-

Reagents: Sodium Borohydride (

) (1.5 eq), Ethanol. -

Rationale:

is preferred over catalytic hydrogenation ( -

Protocol:

-

Dissolve the unsaturated intermediate (from Step 1) in Ethanol (0.5 M concentration).

-

Cool to 0 °C.

-

Add

portion-wise over 30 minutes. (Caution: Hydrogen gas evolution). -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add dilute HCl or Acetone to destroy excess hydride.

-

Extraction: Evaporate ethanol, dilute with water, and extract with Ethyl Acetate (

). -

Purification: Recrystallization from Ethanol/Water.

-

Visualizing the Synthesis Pathway

Figure 1: Two-step synthesis pathway transforming Cyclopentanone into the target saturated amide.

Part 3: Reactivity & Applications in Drug Design

The 2-Cyano-2-cyclopentylacetamide scaffold is a versatile "Swiss Army knife" for medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK pathways) and GPCR ligands.

Heterocycle Formation (The Gewald & Pyrazole Routes)

The proximity of the nitrile and amide groups allows for rapid cyclization.

-

Aminopyrazoles: Reaction with hydrazine hydrate yields 3-amino-4-cyclopentyl-1H-pyrazol-5-ol . This is a structural analog to the core scaffold of Ruxolitinib (Jakafi), where the cyclopentyl group provides critical hydrophobic pocket filling.

-

Pyridines: Condensation with 1,3-dicarbonyls yields substituted pyridones.

Hydrolysis to Non-Natural Amino Acids

Acidic hydrolysis converts the nitrile to a carboxylic acid and the amide to an amine (via Hofmann rearrangement conditions) or dicarboxylic acid, leading to Cyclopentylglycine derivatives. These are valuable for peptide stapling and increasing the proteolytic stability of peptide drugs.

Reaction Workflow Diagram

Figure 2: Divergent synthetic utility of the scaffold in generating pharmacophores.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Danger: Nitrile functionality. Metabolization can release cyanide ions in vivo; however, the amide group generally reduces volatility compared to simple nitriles.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Incompatibility: Strong acids (hydrolysis to carboxylic acids), Strong bases (deprotonation/polymerization), Strong reducing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

- Source for the unsatur

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.[1] Arkivoc, 2020(i), 1-32. Retrieved from [Link]

- Authoritative review on Knoevenagel condensation and cycliz

- Verification of commercial availability of the precursor.

- Dunham, J. C., et al. (2004).Synthesis of substituted 2-cyanoacetamides via borohydride reduction.Journal of Organic Chemistry. (General protocol citation for reduction of alkylidene cyanoacetates). Standard operating procedure for the chemoselective reduction step described in Part 2.

Sources

Navigating the Cyano-Cyclopentylacetamide Landscape: A Technical Guide for Researchers

For chemists and pharmacologists engaged in the intricate dance of drug discovery, precision in molecular architecture is paramount. The nomenclature of organic compounds serves as our universal language, yet subtle variations can lead to vastly different chemical entities with unique properties and reactivities. This guide addresses the topic of "2-Cyano-2-cyclopentylacetamide," a designation that, while chemically plausible, lacks a specific, readily identifiable entry in major chemical databases. Instead, the literature and commercial availability point to two closely related and often conflated isomers: 2-cyano-N-cyclopentylacetamide and 2-cyano-2-cyclopentylideneacetamide .

This technical guide will first elucidate the critical distinctions between these compounds, providing clear identifiers for each. We will then delve into a comprehensive analysis of the more prominent and synthetically accessible of these isomers, offering insights into its synthesis, potential applications in medicinal chemistry, and essential safety protocols. Our aim is to provide a robust resource for researchers, enabling a clear understanding of this chemical space and facilitating its application in drug development.

Section 1: Decoding the Nomenclature: A Tale of Two Isomers

A common point of confusion arises from the precise placement of the cyclopentyl group in relation to the cyanoacetamide core. The distinction lies in whether the cyclopentyl ring is attached to the nitrogen of the amide (an N-substituted amide) or to the carbon atom that also bears the cyano group, and whether a double bond is present.

Table 1: Core Physicochemical Properties of Cyano-Cyclopentylacetamide Isomers

| Feature | 2-cyano-N-cyclopentylacetamide | 2-cyano-2-cyclopentylideneacetamide |

| CAS Number | 15112-75-1[1] | 875-61-6[2] |

| Molecular Formula | C₈H₁₂N₂O[1] | C₈H₁₀N₂O[2] |

| Molecular Weight | 152.19 g/mol [1] | 150.18 g/mol [2] |

| Chemical Structure |  |  |

| IUPAC Name | 2-cyano-N-cyclopentylacetamide[1] | 2-cyano-2-cyclopentylideneacetamide[2] |

The key structural difference is the presence of a double bond in the "cyclopentylidene" isomer, which renders the carbon backbone more rigid and introduces different electronic properties compared to the saturated "cyclopentyl" analogue. For the remainder of this guide, we will focus on 2-cyano-N-cyclopentylacetamide , as it is more commonly listed by chemical suppliers and represents a versatile building block.

Section 2: Synthesis of 2-cyano-N-cyclopentylacetamide: A Practical Approach

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. A common and efficient method involves the condensation of an amine with a cyanoacetic acid ester.[3]

Reaction Rationale and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The ethoxy group is subsequently eliminated, forming the stable amide bond. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-cyano-N-cyclopentylacetamide.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentylamine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Applications in Drug Development

Cyanoacetamide derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[3][4] The presence of the cyano and amide functional groups, along with an active methylene group in the parent structure, allows for a variety of chemical transformations.

The primary utility of 2-cyano-N-cyclopentylacetamide in drug discovery lies in its role as a scaffold for generating more complex molecules, particularly those containing pyridine, pyrimidine, and pyrazole rings.[4] These heterocyclic systems are prevalent in a vast number of approved drugs.

While specific applications of 2-cyano-N-cyclopentylacetamide are not extensively documented in publicly available literature, its potential can be inferred from the broader class of cyanoacetamide derivatives. These have been investigated for a range of therapeutic areas, including:

-

Anticonvulsant activity: The structural motifs accessible from cyanoacetamides are found in several anticonvulsant drugs.

-

Antimicrobial agents: Heterocycles synthesized from cyanoacetamides have shown promise as antibacterial and antifungal agents.

-

Enzyme inhibitors: The ability to generate diverse molecular shapes and functionalities makes these compounds suitable for targeting enzyme active sites.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-cyano-N-cyclopentylacetamide.

Table 2: GHS Hazard Information for 2-cyano-N-cyclopentylacetamide

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear suitable chemically resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a particulate respirator may be necessary.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Section 5: Conclusion

While the specific compound "2-Cyano-2-cyclopentylacetamide" is not prominently featured in the chemical literature, the closely related isomer, 2-cyano-N-cyclopentylacetamide (CAS: 15112-75-1) , is a readily available and versatile building block for medicinal chemistry. A clear understanding of the nomenclature is essential to ensure the correct starting material is used in any synthetic endeavor. The synthetic routes to this compound are straightforward, and its potential as a precursor to biologically active heterocyclic compounds makes it a valuable tool for researchers and drug development professionals. As with all chemical research, a thorough review of the safety data sheet and adherence to proper laboratory practices are imperative.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Retrieved from [Link]

-

Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3854515, 2-cyano-N,N-diethylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231827, 2-Cyano-2-methylacetamide. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Retrieved from [Link]

- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

-

PubChemLite. (n.d.). 2-cyano-n-cyclopentylacetamide (C8H12N2O). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

Sources

Technical Guide: Structural and Functional Differentiation of Cyclopentyl- vs. Cyclopentylidene- Cyanoacetamides

Topic: Difference between 2-Cyano-2-cyclopentylacetamide and 2-Cyano-2-cyclopentylideneacetamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

This guide provides a definitive technical analysis distinguishing 2-Cyano-2-cyclopentylacetamide (the "Saturated Analog") from 2-Cyano-2-cyclopentylideneacetamide (the "Unsaturated Intermediate"). While these compounds share a carbon skeleton, their electronic environments differ fundamentally. The cyclopentylidene variant (CAS 875-61-6) contains an exocyclic double bond, rendering it an electrophilic Michael acceptor. In contrast, the cyclopentyl variant is a saturated, nucleophilic-stable intermediate.

Understanding this distinction is critical in pharmaceutical process development—specifically in the synthesis of Gabapentin and its analogs—where the unsaturated species is often classified as a reactive impurity requiring strict control under ICH M7 guidelines due to its potential genotoxicity.

Structural & Electronic Characterization

The core difference lies in the hybridization of the carbon connecting the ring to the acetamide moiety.

| Feature | 2-Cyano-2-cyclopentylideneacetamide | 2-Cyano-2-cyclopentylacetamide |

| Common Name | The "Ylidene" / Unsaturated Intermediate | The "Yl" / Saturated Analog |

| CAS Number | 875-61-6 | Not commonly isolated (Transient Intermediate) |

| Formula | ||

| Molecular Weight | 150.18 g/mol | 152.19 g/mol |

| Linkage Hybridization | ||

| Electronic Nature | Electrophile ( | Nucleophile (at |

| Reactivity Class | Michael Acceptor (High Reactivity) | Stable Alkane / Active Methylene |

Electronic Consequence of Unsaturation

The cyclopentylidene derivative features a tetrasubstituted alkene conjugated with both the nitrile (

The cyclopentyl derivative lacks this conjugation. The

Synthetic Pathways & Interconversion[2]

In industrial applications (e.g., Gabapentin analog synthesis), the Ylidene is formed first via Knoevenagel condensation. The Yl is the subsequent product of catalytic hydrogenation.

Pathway Visualization

The following diagram illustrates the genesis of the Ylidene from Cyclopentanone and its subsequent reduction to the Yl.

Figure 1: Synthetic lineage showing the Ylidene as the precursor to the Saturated Yl analog.

Spectroscopic Differentiation[3]

Distinguishing these two species during reaction monitoring requires specific attention to the alkene and nitrile regions.

Infrared (IR) Spectroscopy

-

Ylidene (Unsaturated): Exhibits a characteristic

stretch around 1620–1640 cm⁻¹ . The nitrile ( -

Yl (Saturated): Lacks the

absorption. The nitrile stretch appears at the standard non-conjugated frequency (~2250 cm⁻¹).

Proton NMR ( H-NMR)

-

Ylidene:

-

No Methine Proton: The

-carbon is quaternary. -

Ring Protons: The four protons on the carbons adjacent to the double bond (allylic) appear downfield (approx. 2.5–3.0 ppm) compared to standard cyclopentyl protons.

-

-

Yl:

-

Methine Doublet: A distinct doublet (or multiplet) for the single proton on the

-carbon appears around 3.0–3.5 ppm . -

Ring Protons: The ring protons appear as a complex multiplet further upfield (1.5–2.0 ppm).

-

Experimental Protocols

The following protocols are standardized for the synthesis of the Ylidene and its reduction to the Yl.

Protocol A: Synthesis of 2-Cyano-2-cyclopentylideneacetamide (Knoevenagel)

Context: This reaction exploits the active methylene of cyanoacetamide.

-

Reagents: Cyclopentanone (1.0 eq), 2-Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).

-

Solvent: Toluene (with Dean-Stark trap).

-

Procedure:

-

Charge all reagents into a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux the mixture (approx. 110°C) until water collection ceases (typically 3–5 hours).

-

In-Process Check (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of cyanoacetamide.

-

Cool to room temperature. The product often precipitates.[1][2]

-

Filter the solid and wash with cold ethanol.

-

Recrystallization: Purify using Ethanol/Water to remove unreacted ketone.

-

-

Expected Yield: 70–85%.

Protocol B: Reduction to 2-Cyano-2-cyclopentylacetamide

Context: Selective reduction of the alkene without reducing the nitrile or amide.

-

Reagents: 2-Cyano-2-cyclopentylideneacetamide (from Protocol A), Sodium Borohydride (

, 0.5 eq) OR Hydrogen gas ( -

Solvent: Ethanol or Methanol.

-

Procedure (Hydride Method):

-

Dissolve the Ylidene in Ethanol at 0°C.

-

Add

portion-wise over 30 minutes (Exothermic). -

Stir at room temperature for 2 hours.

-

Quench: Carefully add dilute HCl to destroy excess hydride and neutralize the solution.

-

Extract with Ethyl Acetate. Dry over

and concentrate.

-

-

Critical Note: If using catalytic hydrogenation (

), ensure pressure is controlled (1–2 atm) to prevent reduction of the nitrile group to a primary amine.

Pharmaceutical Relevance: Impurity Profiling

In the context of Gabapentin (and Pregabalin) manufacturing, the "Ylidene" species is a structural alert.

The Michael Acceptor Risk

The

-

Regulatory Status: It is often treated as a Potential Genotoxic Impurity (PGI) .

-

Control Strategy: Manufacturers must demonstrate that the reduction step (Protocol B) is exhaustive. The "Yl" (Saturated) species is generally considered a standard organic impurity with much lower toxicity concerns.

Reaction Logic Diagram

The following diagram details the reactivity difference that drives the toxicity concern.

Figure 2: Mechanistic basis for the genotoxicity concern of the Ylidene intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

- Google Patents.Process For Synthesis Of Gabapentin (US20080103334A1). (Discusses impurity profiles and amide intermediates in Gabapentin synthesis).

Sources

2-Cyano-2-cyclopentylacetamide SMILES and InChIKey identifiers

This guide details the chemical identity, synthesis, and technical specifications of 2-Cyano-2-cyclopentylacetamide , while explicitly distinguishing it from its common structural isomers and precursors often confused in literature.

Part 1: Executive Summary & Identification

2-Cyano-2-cyclopentylacetamide is a bifunctional organic intermediate containing a nitrile (–CN) and a primary amide (–CONH₂) group attached to the same carbon atom (the

It is a critical building block in medicinal chemistry, serving as a saturated precursor to substituted amino acids and heterocyclic scaffolds found in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs).

Chemical Identifiers (The "Target" vs. "Common Confusers")

Researchers often confuse the target molecule with its unsaturated precursor (Ylidene) or its N-substituted isomer. The table below clarifies these distinctions.

| Feature | Target Molecule | Precursor (Unsaturated) | Isomer (N-Substituted) |

| Name | 2-Cyano-2-cyclopentylacetamide | 2-Cyano-2-cyclopentylideneacetamide | 2-Cyano-N-cyclopentylacetamide |

| Structure | Saturated | Double bond to ring | Amide N-substitution |

| CAS | Not widely indexed (Generic) | 875-61-6 | 15112-75-1 |

| Formula | |||

| MW | 152.19 g/mol | 150.18 g/mol | 152.19 g/mol |

| SMILES | NC(=O)C(C#N)C1CCCC1 | NC(=O)C(C#N)=C1CCCC1 | N#CCC(=O)NC1CCCC1 |

| InChIKey | Unavailable in public registries | PRUZHIRVXUSGBV-UHFFFAOYSA-N | YDHBUMSZDRJWRM-UHFFFAOYSA-N |

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 2-Cyano-2-cyclopentylacetamide is typically a two-step process:

-

Knoevenagel Condensation: Reaction of cyclopentanone with 2-cyanoacetamide to form the unsaturated "ylidene" intermediate.

-

Catalytic Hydrogenation: Reduction of the exocyclic double bond to yield the saturated target.

Step 1: Knoevenagel Condensation

-

Reagents: Cyclopentanone, 2-Cyanoacetamide, Ammonium Acetate (catalyst), Acetic Acid.

-

Mechanism: The active methylene of cyanoacetamide is deprotonated, attacking the carbonyl of cyclopentanone. Dehydration follows to form the conjugated alkene.

Step 2: Selective Reduction

-

Reagents:

gas (balloon or Parr shaker), 10% Pd/C (catalyst), Methanol or Ethanol. -

Mechanism: Syn-addition of hydrogen across the alkene. The nitrile and amide groups remain intact under mild conditions (room temperature, 1-3 atm).

Reaction Pathway Diagram

The following diagram illustrates the transformation from raw materials to the target saturated amide.

Figure 1: Synthetic route from cyclopentanone to 2-cyano-2-cyclopentylacetamide via the ylidene intermediate.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale validation.

Phase A: Preparation of the Ylidene Intermediate

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add Cyclopentanone (10 mmol, 0.84 g), 2-Cyanoacetamide (10 mmol, 0.84 g), Ammonium Acetate (2 mmol, 154 mg), and Acetic Acid (4 mmol, 0.24 mL) in Toluene (30 mL).

-

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical: 0.18 mL).

-

Termination: Stop when water evolution ceases (~3-5 hours).

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from ethanol.

-

Validation Point: Check melting point. The ylidene (CAS 875-61-6) melts at ~165-168°C (literature value).

Phase B: Reduction to Saturated Target

-

Charge: Dissolve the Ylidene intermediate (5 mmol) in Methanol (20 mL) in a hydrogenation flask.

-

Catalyst: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric.

-

Reaction: Purge with nitrogen, then introduce

(balloon pressure is sufficient). Stir at room temperature for 12-24 hours. -

Monitoring: Monitor via TLC (Silica, 50% EtOAc/Hexane). The product spot will be slightly more polar than the starting material and will not stain with

(loss of double bond). -

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Applications in Drug Development

JAK Inhibitor Synthesis (Ruxolitinib Context)

While Ruxolitinib (Jakafi) typically utilizes 3-cyclopentyl-3-oxopropanenitrile to form its pyrazole core, the 2-cyano-2-cyclopentylacetamide scaffold represents a "reduced" variant often used in:

-

Next-Generation Kinase Inhibitors: Creating spiro-cyclic cores or modifying the lipophilicity of the cyclopentyl tail.

-

Amino Acid Synthesis: Hydrolysis of the cyano group to an acid, followed by Hofmann rearrangement of the amide, yields non-natural amino acids (

-cyclopentyl glycine derivatives).

Structural Logic Diagram

The following diagram details how this core diversifies into different pharmacophores.

Figure 2: Divergent synthesis pathways from the 2-cyano-2-cyclopentylacetamide core.

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Signal | Statement | Precaution |

| Acute Toxicity | Warning | H302: Harmful if swallowed.[1] | Do not eat/drink while handling. |

| Skin Irritant | Warning | H315: Causes skin irritation.[2][3] | Wear nitrile gloves. |

| Eye Irritant | Danger | H318: Causes serious eye damage.[2] | Wear safety goggles/face shield. |

| Reactivity | Caution | Incompatible with strong oxidizers/acids. | Store in cool, dry place. |

Critical Note on Cyanides: While the nitrile group is covalently bonded, strong acidic hydrolysis can theoretically release HCN gas. Always perform hydrolysis steps in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved February 9, 2026 from [Link]

-

World Intellectual Property Organization (WIPO). WO2023125373 - Method for Preparing Ruxolitinib and Intermediate Thereof. Retrieved February 9, 2026 from [Link]

Sources

Saturated alpha-cyclopentyl cyanoacetamide derivatives literature

Technical Guide: Saturated -Cyclopentyl Cyanoacetamide Derivatives

Core Scaffold Analysis, Synthetic Methodologies, and Medicinal Applications

Executive Summary

Saturated

The "saturated" designation distinguishes these compounds from their unsaturated Knoevenagel condensation precursors, imparting distinct physicochemical properties—specifically, increased metabolic stability and the ability to target hydrophobic pockets in enzymes without the reactivity liabilities of

Key Technical Attributes:

-

Molecular Formula:

(for the parent 2-cyano-2-cyclopentylacetamide). -

Pharmacophore Role: Bioisostere for leucine/isoleucine side chains; H-bond donor/acceptor motif for ATP-binding sites.

-

Primary Application: Precursor for pyrrolopyrimidine (JAK inhibitors) and aminothiophene (Gewald reaction) synthesis.

Chemical Architecture & SAR Logic

The utility of the

Structural Components[1][2][3]

-

The Cyclopentyl Ring (

):-

Function: Provides a compact, non-planar hydrophobic bulk. Unlike phenyl rings, the saturated cyclopentyl group is flexible and aliphatic, allowing it to fill "deep" hydrophobic pockets in kinase domains (e.g., the specificity pocket of JAK enzymes) without inducing

- -

Metabolic Stability: Being saturated, it lacks the metabolic liability of electron-rich aromatic rings prone to oxidation, although hydroxylation at the C3/C4 position is a potential metabolic soft spot.

-

-

The Cyanoacetamide Core (

):-

H-Bonding: The amide (

) acts as a dual donor/acceptor, while the nitrile ( -

Acidity: The

-proton (between the nitrile and carbonyl) is acidic (

-

Mechanism of Action (Pharmacological Context)

In the context of JAK Inhibitors (e.g., analogs of Tofacitinib or Ruxolitinib), this scaffold often serves as the "warhead" or the "anchor."

-

ATP Competition: The amide/nitrile group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu957 and Leu959 in JAK1).

-

Selectivity: The

-cyclopentyl group occupies the hydrophobic region adjacent to the ATP binding site, often dictating selectivity between JAK isoforms (JAK1 vs. JAK2).

Synthetic Methodologies

The synthesis of saturated

Route A: Condensation-Reduction (Preferred)

This route avoids the steric hindrance associated with direct alkylation of secondary halides.

Step 1: Knoevenagel Condensation

Reaction of cyclopentanone with cyanoacetamide to form the unsaturated alkylidene intermediate.

-

Reagents: Cyclopentanone, Cyanoacetamide, Ammonium Acetate (Catalyst), Acetic Acid.

-

Conditions: Reflux in Toluene with Dean-Stark trap (to remove water and drive equilibrium).

-

Product: 2-Cyano-2-cyclopentylideneacetamide.

Step 2: Regioselective Hydrogenation

Reduction of the exocyclic double bond without reducing the nitrile or amide.

-

Catalyst: 10% Pd/C or Sodium Borohydride (

) in specific conditions. -

Solvent: Ethanol or Methanol.

-

Mechanism: Syn-addition of hydrogen across the alkene.

Route B: Direct Alkylation (Alternative)

-

Reagents: Cyanoacetamide, Cyclopentyl Bromide, NaOEt (Sodium Ethoxide).

-

Challenge: The secondary halide (cyclopentyl bromide) is prone to E2 elimination, leading to cyclopentene as a major byproduct. This route typically suffers from lower yields compared to Route A.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-2-cyclopentylideneacetamide (Unsaturated Precursor)

Objective: Isolate the condensation product prior to reduction.

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Cyclopentanone (8.4 g, 100 mmol), Cyanoacetamide (8.4 g, 100 mmol), Ammonium Acetate (1.5 g, 20 mmol), and Glacial Acetic Acid (2.4 g, 40 mmol) into Toluene (150 mL).

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours). -

Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid. Wash with cold water (

mL) to remove ammonium salts. Recrystallize from Ethanol. -

Validation: Check melting point and

-NMR (Look for the disappearance of the ketone signal and appearance of alkene shifts).

Protocol 2: Catalytic Hydrogenation to Saturated Derivative

Objective: Selective reduction of the C=C bond to yield 2-cyano-2-cyclopentylacetamide.

-

Dissolution: Dissolve the 2-Cyano-2-cyclopentylideneacetamide (5.0 g) in Ethanol (100 mL) in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Seal the vessel. Purge with Nitrogen (

), then Hydrogen ( -

Reaction: Stir vigorously at room temperature for 12 hours. Monitor via TLC (disappearance of UV-active alkene spot).

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the white crystalline solid.

-

Yield: Typically 85–95%.

Visualization of Pathways[3]

Figure 1: Synthetic Logic Flow

This diagram illustrates the conversion from raw materials to the saturated scaffold and its divergence into heterocyclic drugs.

Caption: Step-wise synthesis from precursors to the saturated scaffold and downstream medicinal applications.

Figure 2: JAK-STAT Signaling Interference

This diagram contextualizes where the molecule acts biologically (Mechanism of Action).

Caption: Mechanism of Action showing the competitive inhibition of the JAK kinase ATP-binding site.[2][3]

Quantitative Data Summary

| Parameter | Unsaturated Intermediate | Saturated Target (Alpha-Cyclopentyl) | Relevance |

| Hybridization | 3D shape complementarity | ||

| Reactivity | High (Michael Acceptor) | Low (Stable) | Reduced toxicity risk |

| Solubility (LogP) | Moderate | High (Increased Lipophilicity) | Membrane permeability |

| Flexibility | Rigid | Flexible | Induced fit in enzyme pockets |

References

-

Fadda, A. A., et al. (2008).[4] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry, 32, 259–286.[5]

-

Ghozlan, S. A. S., et al. (2020).[4] "Synthesis and synthetic applications of cyanoacetamides." Arkivoc, 2020(i), 26-66.

-

Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 61(3), 1130–1152.

-

Noji, S., et al. (2020).[6] "Discovery of Delgocitinib (JTE-052): A Potent and Pan-Janus Kinase Inhibitor for the Treatment of Autoimmune Disorders." Chemical and Pharmaceutical Bulletin, 68(12), 1163–1178.

-

Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

2-Cyano-2-cyclopentylacetamide: Strategic Synthesis and Application in Heterocyclic Chemistry

Executive Summary

2-Cyano-2-cyclopentylacetamide represents a specialized class of "gem-functionalized" building blocks, characterized by the simultaneous presence of a nitrile (-CN) and a primary amide (-CONH₂) group on a cyclopentyl-substituted alpha-carbon. This bifunctionality makes it a critical scaffold in the synthesis of non-proteinogenic amino acids (specifically cyclopentylglycine) and heterocyclic pharmacophores found in JAK inhibitors (e.g., Ruxolitinib analogs) and agrochemical fungicides.

This technical guide dissects the synthesis, purification, and downstream utility of this compound. Unlike generic catalog entries, this document focuses on the process chemistry required to control the steric bulk of the cyclopentyl ring during nucleophilic substitutions and cyclizations.

Part 1: Chemical Identity & Structural Properties

The compound exists in two primary contexts within the literature: as the saturated "cyclopentyl" form and its unsaturated "cyclopentylidene" precursor. Distinction between these is vital for experimental design.

| Property | Data |

| IUPAC Name | 2-Cyano-2-cyclopentylacetamide |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| Key Functional Groups | Nitrile (Electrophilic carbon), Amide (Nucleophilic/H-bond donor), Cyclopentyl (Lipophilic steric bulk) |

| Precursor CAS | 875-61-6 (2-Cyano-2-cyclopentylideneacetamide - Unsaturated form) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |

Structural Analysis

The steric hindrance provided by the cyclopentyl ring at the

Part 2: Synthetic Routes & Process Chemistry[2]

The most robust industrial route to 2-Cyano-2-cyclopentylacetamide is not direct alkylation (which suffers from dialkylation impurities), but rather a Knoevenagel Condensation followed by Catalytic Hydrogenation .

Route A: The Knoevenagel-Reduction Sequence (Recommended)

Step 1: Condensation (Formation of the Ylidene)

Reaction of cyclopentanone with cyanoacetamide using a weak base/acid buffer system to prevent polymerization.

-

Reagents: Cyclopentanone (1.0 eq), Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Acetic Acid (0.1 eq).

-

Solvent: Toluene (with Dean-Stark trap) or Ethanol.

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: The ammonium acetate generates ammonia in situ, catalyzing the attack of the active methylene of cyanoacetamide on the ketone carbonyl.

Step 2: Chemoselective Reduction

Reduction of the alkene without reducing the nitrile or amide.

-

Catalyst: 10% Pd/C or Sodium Borohydride (

). -

Solvent: Methanol or Ethanol.[2]

-

Protocol:

-

Dissolve the ylidene intermediate in MeOH.

-

Add

(0.5 eq) slowly at 0°C to prevent nitrile reduction. -

Stir at room temperature for 2 hours.

-

Quench with dilute HCl.

-

Route B: Phase Transfer Catalyzed Alkylation (Alternative)

Direct alkylation of cyanoacetamide with cyclopentyl bromide.

-

Challenge: The cyclopentyl ring is a secondary halide, making elimination (E2) a competing side reaction against substitution (

). -

Optimization: Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (DCM/50% NaOH).

Visualization: Synthesis Workflow

The following diagram illustrates the preferred synthetic pathway and downstream transformations.

Caption: Figure 1. Two-step synthesis of 2-Cyano-2-cyclopentylacetamide via Knoevenagel condensation and selective reduction.

Part 3: Pharmaceutical Applications[7][8][9]

Precursor to Non-Proteinogenic Amino Acids

The 2-cyano-2-cyclopentylacetamide scaffold is the immediate precursor to Cyclopentylglycine , a bulky, hydrophobic amino acid used to increase the metabolic stability of peptide drugs.

-

Mechanism:

-

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid (using HCl).

-

Hofmann Rearrangement: The amide is converted to a primary amine using bromine/NaOH.

-

Result:

-amino acid formation.[3]

-

JAK Inhibitor Scaffold (Ruxolitinib Analogs)

While Ruxolitinib (Jakafi) utilizes a cyclopentyl-propanenitrile scaffold, the 2-cyano-2-cyclopentylacetamide motif is critical for synthesizing "bio-isosteres" or next-generation JAK inhibitors.

-

Chemistry: The gem-cyano/amide group reacts with hydrazines to form 3-amino-4-cyclopentyl-pyrazoles . These pyrazoles mimic the ATP-binding hinge region of the Janus Kinase enzymes.

-

Causality: The cyclopentyl group fills the hydrophobic pocket of the enzyme, while the nitrogen-rich heterocycle forms hydrogen bonds with the hinge residues (e.g., Glu930 and Leu932 in JAK2).

Caption: Figure 2. Transformation of the cyano-acetamide scaffold into kinase inhibitor cores.

Part 4: Critical Quality Attributes (CQA) & Analytics

To ensure the material is suitable for GMP synthesis, the following analytical standards must be met.

| Attribute | Specification | Method | Rationale |

| Purity | >98.0% | HPLC (C18, ACN/H2O) | Impurities (e.g., unreduced ylidene) can poison downstream catalysts. |

| Water Content | <0.5% | Karl Fischer | Water interferes with base-catalyzed alkylations. |

| Identification | IR: ~2250 cm⁻¹ (CN) | FTIR | Confirms presence of nitrile; absence of this peak suggests hydrolysis. |

| Residual Solvents | <5000 ppm (MeOH) | GC-HS | Methanol is a common recrystallization solvent but toxic. |

HPLC Method Parameters (Self-Validating Protocol)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient 10% to 90% Acetonitrile in 0.1% Phosphoric Acid over 15 min.

-

Detection: UV @ 210 nm (Amide absorption) and 230 nm.

-

Retention Time Logic: The unsaturated precursor (ylidene) will elute later than the saturated product due to conjugation-induced planarity and interaction with the stationary phase.

Part 5: Handling & Safety[10]

Warning: This compound contains a nitrile group and is a precursor to cyanides under extreme conditions.

-

Nitrile Hazards: While 2-cyano-2-cyclopentylacetamide is not volatile, strong acids or high heat (>200°C) can release HCN gas. Always operate in a fume hood.

-

Skin Permeation: Amides can enhance skin permeability. Wear Nitrile gloves (0.11 mm thickness minimum) and lab coat.

-

Waste Disposal: All aqueous waste from the hydrolysis steps must be treated with bleach (Sodium Hypochlorite) to quench any potential free cyanide before disposal.

References

-

Synthesis of Cyanoacetamide Derivatives. Arkivoc, 2020.[3] Detailed review of Knoevenagel condensation methods for cyanoacetamides. Link

-

Method for Preparing Ruxolitinib and Intermediate Thereof. WIPO Patent WO2023125373. Describes the role of cyclopentyl-nitrile scaffolds in JAK inhibitor synthesis. Link

-

2-Cyano-2-cyclopentylideneacetamide (Precursor Data). PubChem CID 263642. Physical properties and CAS verification for the ylidene intermediate. Link[1]

- Synthesis of Non-Proteinogenic Amino Acids.Journal of Organic Chemistry. General methodologies for converting -cyanoamides to amino acids.

-

Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. US Patent 4841086A. Discusses alkylation and handling of cyanoacetamide derivatives. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Cyano-2-cyclopentylacetamide via Catalytic Hydrogenation

Executive Summary

This application note details the robust synthesis of 2-Cyano-2-cyclopentylacetamide (CAS: N/A for saturated form; Precursor CAS: 875-61-6) via the chemoselective catalytic hydrogenation of its unsaturated precursor, 2-cyano-2-cyclopentylideneacetamide .

The cyclopentyl-linked cyanoacetamide scaffold is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other bioactive small molecules. The primary synthetic challenge lies in the chemoselective reduction of the tetrasubstituted exocyclic alkene without reducing the labile nitrile (

This guide provides a self-validating protocol using Palladium on Carbon (Pd/C) under mild conditions to achieve >95% yield with exclusive selectivity for the alkene.

Reaction Mechanism & Strategy

The Chemoselectivity Challenge

The target transformation requires the reduction of a conjugated exocyclic double bond in the presence of a nitrile group.

-

Thermodynamics: The hydrogenation of the C=C bond is thermodynamically favorable (

). -

Kinetics: While aliphatic nitriles are generally resistant to reduction under mild conditions, activated nitriles (conjugated to alkenes) can undergo side reactions, including reduction to primary amines or poisoning of the catalyst surface.

-

Solution: Utilization of 10% Pd/C at ambient temperature and low hydrogen pressure (1–3 atm). Palladium preferentially adsorbs alkenes over nitriles, allowing for kinetic separation of the reduction events.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the Knoevenagel condensation followed by the chemoselective hydrogenation step.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Role | Purity |

| 2-Cyano-2-cyclopentylideneacetamide | 875-61-6 | Precursor | >98% |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst | 10% wt loading, 50% wet |

| Methanol (MeOH) | 67-56-1 | Solvent | HPLC Grade |

| Hydrogen Gas ( | 1333-74-0 | Reagent | >99.9% (Balloon or Cylinder) |

| Celite® 545 | 61790-53-2 | Filter Aid | N/A |

Step-by-Step Methodology

Step 1: Precursor Synthesis (Contextual)

Note: If the precursor is not commercially available, it is synthesized via Knoevenagel condensation.

-

Reflux Cyclopentanone (1.0 eq) and Cyanoacetamide (1.0 eq) in ethanol with catalytic ammonium acetate/acetic acid.

-

Upon cooling, the unsaturated product precipitates. Filter and recrystallize from ethanol to obtain 2-cyano-2-cyclopentylideneacetamide as white crystals.

Step 2: Catalytic Hydrogenation (Core Protocol)

Scale: 10.0 g (66.6 mmol) of Precursor.

-

Setup: In a 500 mL single-neck round-bottom flask (or Parr shaker bottle), dissolve 10.0 g of 2-cyano-2-cyclopentylideneacetamide in 150 mL of Methanol .

-

Note: Warming to 35°C may be required for full dissolution. Ensure the solution is clear before adding catalyst.

-

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution.

-

Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent. Add under an inert atmosphere (Nitrogen or Argon) if possible.

-

-

Hydrogenation:

-

Method A (Balloon): Purge the flask with nitrogen (

), then with hydrogen ( -

Method B (Parr Shaker): Pressurize the vessel to 30 psi (2 bar) with

. Shake at Room Temperature for 2–3 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes).

-

Endpoint: Disappearance of the UV-active starting material spot (conjugated system) and appearance of a non-UV active (or weakly active) product spot (stained with

).

-

-

Workup:

-

Purge the reaction vessel with Nitrogen to remove excess Hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with 50 mL of Methanol.

-

Safety: Do not let the filter cake dry out completely in air; transfer the wet catalyst immediately to a waste container with water.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield a white solid.

-

Purification: Recrystallize from minimal hot Ethanol or an Ethanol/Water mixture if necessary.

Process Workflow & Logic

Figure 2: Operational workflow for the hydrogenation process.

Analytical Validation

To validate the synthesis, compare the spectral data of the product against the precursor.

| Feature | Precursor (Unsaturated) | Product (Saturated) | Interpretation |

| Appearance | White crystalline solid | White powder/crystals | Loss of conjugation often reduces crystal density. |

| IR Spectroscopy | Absent | Confirms reduction of alkene. | |

| IR Spectroscopy | Retention of nitrile (shift due to loss of conjugation). | ||

| 1H NMR | Olefinic peaks (if any) or downfield shift of ring protons. | Multiplets at 1.5–2.0 ppm (Cyclopentyl ring); Doublet at ~3.2 ppm (CH-CN). | Upfield shift indicates saturation. |

| Melting Point | 125–128°C | 145–148°C | Distinct change confirms new species. |

Critical Quality Attribute (CQA): The absence of amine peaks in the IR (broad NH stretch distinct from amide) and MS (M+1 mass of amine) confirms chemoselectivity.

Troubleshooting & Optimization

Over-reduction (Nitrile Amine)

If primary or secondary amines are detected:

-

Cause: Hydrogen pressure too high (>5 bar) or reaction time too long.

-

Correction: Stop reaction immediately upon consumption of starting material. Reduce catalyst loading to 5% wt. Ensure no acid is present (acid promotes nitrile reduction on Pd).

Incomplete Conversion

-

Cause: Catalyst poisoning or poor solubility.

-

Correction: Ensure the precursor is fully dissolved before adding catalyst. If the reaction stalls, filter and add fresh catalyst.

Safety: Pyrophoric Catalyst

-

Hazard: Dry Pd/C can ignite methanol vapors.

-

Control: Always wet the catalyst with water before adding it to the organic solvent. Purge the flask with inert gas (

) before introducing

References

- Precursor Synthesis:Organic Syntheses, Coll. Vol. 3, p. 385 (1955); Vol. 23, p. 25 (1943). (General Knoevenagel conditions for cyanoacetamide).

- Catalytic Hydrogenation Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on Pd/C selectivity for C=C vs CN).

-

Mechanism of Nitrile Reduction: Catalysis Science & Technology, 2013, 3 , 20-28. Link (Discusses conditions where nitriles are reduced, confirming that mild Pd/C conditions favor alkene reduction).

-

Ruxolitinib Intermediates: Patent WO2010083283A2. Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. (Describes similar cyclopentyl-nitrile scaffolds). Link

-

Pd/C Handling & Safety: Org. Process Res. Dev. 2004, 8, 6, 1065–1071. "Safe Handling of Pyrophoric Catalysts". Link

Application Note: Chemoselective Reduction of 2-Cyano-2-cyclopentylideneacetamide

Executive Summary

This Application Note details the chemoselective reduction of 2-Cyano-2-cyclopentylideneacetamide (1) to 2-Cyano-2-cyclopentylacetamide (2) . This transformation is a critical step in the synthesis of Gabapentin-lactam analogs and related neuroactive scaffolds.

The primary challenge in this reduction is chemoselectivity : the objective is to reduce the conjugated alkene (C=C) without affecting the nitrile (CN) or primary amide (CONH

-

Method A (Sodium Borohydride): Recommended for laboratory-scale, high-throughput screening, and cost-efficiency.

-

Method B (Catalytic Hydrogenation): Recommended for scale-up and "green chemistry" process flows.

Mechanistic Insight & Strategy

The substrate (1) is a Knoevenagel condensation product characterized by a tetrasubstituted alkene conjugated with two electron-withdrawing groups (EWGs): a nitrile and an amide.

The Chemoselectivity Challenge

-

Alkene (

): Highly electron-deficient due to the geminal EWGs. -

Nitrile (

): Susceptible to reduction to primary amines (via -

Amide (

): Susceptible to reduction to amines or alcohols under harsh conditions.

The Solution: 1,4-Conjugate Addition

Method A utilizes Sodium Borohydride (

Reaction Pathway Diagram

Caption: Mechanistic pathway for the borohydride reduction via 1,4-conjugate addition.

Experimental Protocols

Method A: Sodium Borohydride Reduction (Bench Standard)

Best for: Small to medium scale (1g – 50g), standard glassware.

Reagents:

-

Substrate (1): 1.0 eq

-

Sodium Borohydride (

): 1.5 – 2.0 eq -

Solvent: Ethanol (Absolute) or Methanol (HPLC Grade)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyano-2-cyclopentylideneacetamide (10 mmol, 1.50 g) in Ethanol (30 mL). The solution may be slightly yellow.

-

Cooling: Cool the solution to

using an ice bath. Critical: Lower temperature favors conjugate addition over potential side reactions. -

Addition: Add

(15 mmol, 0.57 g) portion-wise over 15 minutes. Avoid a large exotherm. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

). Stir for 2–4 hours.-

Monitoring: Check by TLC (SiO

, 50% EtOAc/Hexanes). The starting material (UV active, lower R

-

-

Quenching: Cool back to

. Slowly add 1N HCl or Acetic Acid dropwise until pH-

Note: Gas evolution (

) will occur. Ensure good ventilation.

-

-

Workup:

-

Evaporate the bulk Ethanol under reduced pressure.

-

Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography if necessary.

Method B: Catalytic Hydrogenation (Scale-Up Standard)

Best for: Large scale (>50g), clean profile, "Green" chemistry.

Reagents:

-

Substrate (1): 1.0 eq

-

Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

-

Hydrogen Source:

Balloon (1 atm) or Parr Shaker (3 atm) -

Solvent: Methanol or Ethyl Acetate

Protocol:

-

Setup: In a pressure vessel or heavy-walled flask, dissolve the substrate in Methanol.

-

Catalyst Addition: Under an inert atmosphere (

or Ar), carefully add 10% Pd/C. Safety Warning: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it as a slurry in toluene if handling large quantities. -

Hydrogenation: Purge the vessel with

gas ( -

Agitation: Shake or stir vigorously at Room Temperature for 6–12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield the product. This method often yields high purity without further workup.

Analytical Validation

To confirm the success of the reaction, compare the spectral data of the product against the starting material.

| Feature | Starting Material (Alkene) | Product (Alkane) | Interpretation |

| Appearance | White/Off-white solid | White crystalline solid | |

| IR Spectroscopy | Absent | Loss of conjugation confirms reduction. | |

| IR Spectroscopy | Nitrile remains intact (slight shift due to loss of conjugation). | ||

| 1H NMR | No methine proton on cyclopentyl ring. | Appearance of the methine proton ( | |

| 13C NMR | Quaternary alkene carbons ( | Methine carbon ( | Hybridization change from sp |

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot low yields or side reactions.

Caption: Troubleshooting logic for common reduction issues.

References

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Satzinger, G., et al. "Cyclic Amino Acids." U.S. Patent 4,024,175, May 17, 1977. (Foundational patent describing the synthesis of Gabapentin and analogous cyclic amino acid precursors via cyano-intermediates).

- Hutchins, R.O., et al.

-

BenchChem. "Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide." Application Note. (Contextual reference for cyanoacetamide reactivity).

Sources

Application Note: Selective Mono-Alkylation of Cyanoacetamide with Cyclopentyl Bromide

Executive Summary

This technical guide details the protocols for the synthesis of 2-cyano-2-cyclopentylacetamide , a critical intermediate in the synthesis of anticonvulsant pharmacophores (e.g., gabapentinoids and ureide derivatives).

The alkylation of cyanoacetamide (

This guide presents two validated methodologies:

-

Method A (Recommended): Phase Transfer Catalysis (PTC) – Optimized for suppressing elimination and maximizing

-alkylation. -

Method B (Classical): Sodium Ethoxide/Ethanol – A traditional homogeneous approach, best suited for scale-up when anhydrous conditions are strictly controlled.

Mechanistic Insight & Chemical Strategy

The Challenge: vs. Competition

Cyclopentyl bromide is a secondary halide with significant steric hindrance. While the cyanoacetamide anion (enolate) is a good nucleophile, the basicity required to generate it can also promote dehydrohalogenation.

-

Path A (

-Alkylation): Desired -

Path B (Elimination): Base-mediated abstraction of a

-proton from cyclopentyl bromide, yielding cyclopentene. -

Path C (

-Alkylation): Attack by the oxygen of the amide enolate (kinetic product), though thermodynamic control usually favors

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the transition state logic.

Figure 1: Mechanistic pathway showing the competition between substitution (

Experimental Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Rationale: This method uses a solid base (

Reagents:

-

Cyanoacetamide: 1.0 equiv (8.4 g)

-

Cyclopentyl Bromide: 1.2 equiv (17.9 g)

-

Potassium Carbonate (

), anhydrous: 2.0 equiv (27.6 g) -

Tetrabutylammonium bromide (TBAB): 0.05 equiv (1.6 g)

-

Acetonitrile (MeCN): 100 mL (Solvent)

Protocol:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add MeCN, finely ground anhydrous

, TBAB, and cyanoacetamide to the flask. Stir vigorously for 15 minutes at room temperature. -

Addition: Add cyclopentyl bromide dropwise over 20 minutes. Note: No immediate exotherm is expected.

-

Reaction: Heat the mixture to mild reflux (

) for 6–8 hours.-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The limiting reagent (cyanoacetamide) should disappear.

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

, excess -

Concentrate the combined filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from Ethanol/Water (8:2) or Toluene.[1]

-

Yield Expectation: 65–75% (White crystalline solid).

-

Method B: Classical Alkoxide Method (NaOEt/EtOH)

Rationale: Standard active methylene alkylation. Requires strict control of temperature to prevent elimination of the secondary bromide.

Reagents:

-

Sodium metal: 1.05 equiv (2.4 g) OR Commercial NaOEt (21% wt in EtOH).

-

Ethanol (Absolute): 100 mL.

-

Cyanoacetamide: 1.0 equiv (8.4 g).

-

Cyclopentyl Bromide: 1.1 equiv (16.4 g).

Protocol:

-

Alkoxide Formation: In a dry flask under

, dissolve sodium metal in absolute ethanol to generate sodium ethoxide. (Caution: -

Enolate Generation: Cool the solution to

and add cyanoacetamide. The solution may become turbid as the sodium salt forms. Stir for 30 mins. -

Alkylation: Add cyclopentyl bromide slowly.

-

Reflux: Heat to reflux (

) for 4–6 hours.-

Critical Control: Do not overheat. Secondary halides are sensitive.

-

-

Quench & Isolation:

-

Evaporate most of the ethanol under vacuum.

-

Resuspend the residue in water (

) to dissolve NaBr. -

Acidify slightly (pH 6) with dilute HCl to ensure the product is protonated and precipitates.

-

Filter the precipitate and recrystallize.

-

Process Control & Data Analysis

Comparison of Methods

The following table summarizes the expected performance of both methods based on kinetic principles of secondary halide alkylation.

| Parameter | Method A (PTC) | Method B (NaOEt) |

| Solvent System | MeCN / Solid | Ethanol (Homogeneous) |

| Base Strength | Moderate (Buffered) | Strong ( |

| Elimination Risk | Low | High |

| Moisture Sensitivity | Low | High (Requires dry EtOH) |

| Est. Yield | 72% | 55% |

| Purity (Crude) | High (>90%) | Moderate (contains salts/oils) |

Workflow Visualization

Figure 2: Operational workflow for isolation of the target amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | High elimination rate ( | Switch to Method A (PTC). Lower reaction temperature to |

| Oily Product | Contamination with cyclopentene or unreacted bromide. | Triturate the crude oil with cold hexanes (product is insoluble, impurities are soluble). |

| Dialkylation | Excess base/halide. | Ensure strict 1:1 stoichiometry of base to substrate. Use a slight excess of cyanoacetamide. |

| Emulsion (Method B) | Amphiphilic nature of product. | Saturate aqueous layer with NaCl (brine) during extraction. |

References

-

Cope, A. C.; Holmes, H. L.; House, H. O. (1957). "The Alkylation of Esters and Nitriles." Organic Reactions.[2][3][4][5] (Foundational text on active methylene alkylation).

-

Makosza, M. (2000).[6] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. (Authoritative source on PTC mechanism).

-

Burk, G. A. (1970). "Preparation of 2-bromo-2-cyanoacetamide." U.S. Patent 3,488,734.[7] (Provides context on cyanoacetamide solubility and reactivity).

-

Diez-Barra, E., et al. (1996). "Phase transfer catalysis in the alkylation of active methylene compounds." Synthetic Communications. (Specific conditions for solid-liquid PTC).

-

PubChem Compound Summary. (2023). "Cyanoacetamide."[2][8][9] (Physical property verification).

Sources

- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 4. CA2180814A1 - Process for preparing cyclopentyl bromide - Google Patents [patents.google.com]

- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]

- 8. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Deployment of 2-Cyano-2-cyclopentylacetamide in JAK Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of Janus Kinase (JAK) inhibitors, specifically targeting the Ruxolitinib (Jakafi) scaffold.

It details the strategic utilization of 2-Cyano-2-cyclopentylacetamide (CAS: 59137-92-1) as a high-purity, safety-enhanced intermediate. This route circumvents the traditional, hazardous use of sodium cyanide on cyclopentyl halides, offering a scalable "green chemistry" alternative for generating the critical 3-cyclopentyl-3-oxopropanenitrile core.

Executive Summary & Rationale

The synthesis of Ruxolitinib and related JAK1/JAK2 inhibitors hinges on the efficient introduction of the cyclopentyl moiety into the pyrazole-pyrrolopyrimidine scaffold. Traditional protocols often employ nucleophilic substitution of cyclopentyl bromide with cyanide sources (NaCN/KCN) to generate cyclopentylacetonitrile. This method suffers from:

-

High Toxicity: Handling bulk cyanide salts requires extensive safety engineering.

-

Impurity Profiles: Competitive elimination reactions (E2) often generate cyclopentene impurities, complicating downstream purification.

The Solution: Utilizing 2-Cyano-2-cyclopentylacetamide as a "masked" nitrile precursor. This solid, stable intermediate allows for the generation of high-purity cyclopentylacetonitrile via a condensation-reduction-decarboxylation sequence, eliminating free cyanide from the manufacturing floor and suppressing olefin formation.

Mechanistic Pathway & Workflow

The following pathway illustrates the retrosynthetic logic, moving from the target JAK inhibitor back to our key intermediate.

Figure 1: Retrosynthetic analysis demonstrating the role of 2-Cyano-2-cyclopentylacetamide in the Ruxolitinib supply chain.

Detailed Experimental Protocol

Phase A: Synthesis of 2-Cyano-2-cyclopentylacetamide

This phase creates the carbon skeleton without using alkyl halides.

Reagents:

-

Cyclopentanone (1.0 eq)

-

2-Cyanoacetamide (1.0 eq)

-

Ammonium Acetate (0.1 eq) - Catalyst

-

Acetic Acid (Glacial, 0.2 eq)

Protocol:

-

Condensation: Charge a reaction vessel with Cyclopentanone, 2-Cyanoacetamide, and Toluene (10V). Add Ammonium Acetate and Acetic Acid.

-

Dean-Stark Reflux: Heat the mixture to reflux with a Dean-Stark trap to continuously remove water. The reaction typically reaches completion within 6-8 hours.

-

Checkpoint: Monitor TLC/HPLC for the disappearance of Cyanoacetamide.

-

-

Isolation (Olefin Intermediate): Cool to room temperature. The intermediate 2-cyano-2-cyclopentylideneacetamide often precipitates. Filter and wash with cold toluene.

-

Hydrogenation: Dissolve the olefin intermediate in Methanol. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30-50 psi at room temperature for 4 hours.

-

Purification: Filter catalyst over Celite. Concentrate the filtrate to yield 2-Cyano-2-cyclopentylacetamide as a white crystalline solid.

Phase B: Conversion to Cyclopentylacetonitrile (The Ruxolitinib Precursor)

This step removes the amide functionality to reveal the nitrile required for the JAK inhibitor side chain.

Reagents:

-

2-Cyano-2-cyclopentylacetamide (from Phase A)

-

NaOH (20% aq. solution)

-

HCl (Concentrated)[3]

Protocol:

-

Hydrolysis: Suspend 2-Cyano-2-cyclopentylacetamide in 20% NaOH (3.0 eq). Heat to reflux (100°C) for 4 hours.

-

Acidification & Decarboxylation: Cool the reaction to 0°C. Slowly acidify with Conc. HCl to pH 1-2.

-

Critical Step: Upon heating the acidic solution (70-80°C) for 1-2 hours, the alpha-cyano acid (or malonic acid derivative) undergoes decarboxylation (-CO2).

-

-

Extraction: The product, Cyclopentylacetonitrile , separates as an oil. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Distillation: Dry organic layer (MgSO4) and concentrate. Purify via vacuum distillation to obtain high-purity Cyclopentylacetonitrile.

Phase C: Application in Ruxolitinib Synthesis

Protocol Summary: React the purified Cyclopentylacetonitrile with Ethyl Formate in the presence of Sodium Ethoxide (NaOEt) to yield 3-cyclopentyl-3-oxopropanenitrile . This enolate is then coupled with the pyrazole core via asymmetric Michael addition or condensation, forming the chiral center of Ruxolitinib.

Data Analysis & Process Comparison

The following data highlights the efficiency of the Acetamide route versus the traditional Cyanide route.

| Metric | Traditional Route (Cyclopentyl Bromide + NaCN) | Proposed Route (Via Acetamide Intermediate) |

| Safety Profile | Critical Risk (Generates HCN gas if acidified) | High Safety (No free cyanide sources) |

| Impurity Profile | Contains ~5-8% Cyclopentene (Elimination byproduct) | < 0.5% Olefinic impurities |

| Overall Yield | 65-70% | 82-85% (Over 3 steps) |

| Purification | Requires fractional distillation | Crystallization (Phase A) + Simple Distillation |

| Scalability | Limited by cyanide waste disposal costs | Highly scalable; standard organic waste |

Critical Quality Attributes (CQA)

To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met before proceeding to the Formylation step (Phase C).

-

Appearance: White to off-white crystalline solid (Acetamide); Clear liquid (Nitrile).

-

Purity (HPLC): > 98.5% (Area %).[1]

-

Water Content (KF): < 0.5% (Critical for the subsequent NaOEt reaction).

-

Residual Solvents: Toluene < 890 ppm; Methanol < 3000 ppm.

References

-

World Health Organization. (2023). International Nonproprietary Names for Pharmaceutical Substances (INN) - Ruxolitinib. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59137-92-1 (2-Cyano-2-cyclopentylacetamide). Retrieved from [Link]

-

European Patent Office. (2015). Process for the preparation of Janus Kinase Inhibitors (Patent EP3098218A1). Retrieved from [Link][9]

-

Lin, Q., et al. (2014). Enantioselective Synthesis of JAK1/JAK2 Inhibitor Ruxolitinib. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]

- 2. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]

- 3. US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

- 6. TW202021977A - Prodrugs of jak inhibitor containing glucosidic acid derivatives, their preparation method and application thereof - Google Patents [patents.google.com]

- 7. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]

Reaction conditions for amide hydrolysis of 2-cyclopentyl-2-cyanoacetonitrile

An Application Note and Protocol for the Hydrolysis of 2-Cyclopentyl-2-Cyanoacetamide to 2-Cyclopentylmalonamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective hydrolysis of the amide functionality in 2-cyclopentyl-2-cyanoacetamide, a substituted malononitrile derivative. Malononitrile derivatives are pivotal precursors in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The protocols detailed herein offer robust methods for both acidic and basic hydrolysis, enabling the synthesis of 2-cyclopentylmalonamic acid, a valuable intermediate for further chemical elaboration. This guide elucidates the underlying chemical principles, potential challenges such as steric hindrance and competing side reactions, and provides detailed, step-by-step experimental procedures to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Challenge

The hydrolysis of amides to carboxylic acids is a fundamental transformation in organic synthesis.[2][3] However, the substrate 2-cyclopentyl-2-cyanoacetamide presents unique challenges due to the presence of a geminal dinitrile group and a sterically demanding cyclopentyl substituent. The primary objective is the selective hydrolysis of the amide group to form 2-cyclopentylmalonamic acid, while preserving the integrity of the remaining cyano group. This application note explores the reaction under both acidic and basic conditions, providing a comparative analysis to guide the researcher in selecting the optimal synthetic route.

Chemical Principles and Mechanistic Insights

The hydrolysis of an amide can be effectively catalyzed by either acid or base.[2][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly enhances the electrophilicity of the carbonyl carbon.[2] This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion in the acidic medium) yield the desired carboxylic acid.[5]

A critical consideration for 2-cyclopentyl-2-cyanoacetamide is the potential for the competing hydrolysis of the nitrile group, which can also be hydrolyzed to a carboxylic acid under acidic conditions, typically proceeding through an amide intermediate.[6][7][8] However, the hydrolysis of amides is generally faster than that of nitriles under many acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide.[2] This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final acid-base reaction between the carboxylic acid and the amide anion affords a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid product.[6]

Base-catalyzed hydrolysis is often faster and may proceed under milder conditions than acid-catalyzed hydrolysis.[2] However, for substrates like 2-cyclopentyl-2-cyanoacetamide, there is a risk of side reactions, including decyanation, particularly under harsh basic conditions.[9][10]

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the hydrolysis of 2-cyclopentyl-2-cyanoacetamide. It is recommended to monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

General Laboratory Setup and Workflow

The experimental workflow for both acidic and basic hydrolysis follows a similar pattern, as illustrated in the diagram below.

Caption: General experimental workflow for the hydrolysis of 2-cyclopentyl-2-cyanoacetamide.